N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide

Description

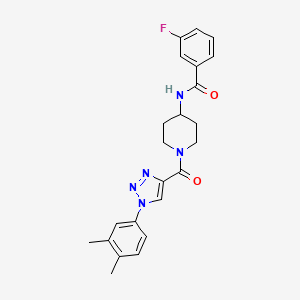

The compound N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide features a piperidine scaffold linked to a 1,2,3-triazole ring substituted with a 3,4-dimethylphenyl group at the 1-position. The triazole is connected via a carbonyl group to the piperidine’s nitrogen, while the 4-position of the piperidine is functionalized with a 3-fluorobenzamide moiety.

Key structural attributes:

- Triazole-Piperidine Core: Enhances rigidity and hydrogen-bonding capacity.

- 3-Fluorobenzamide: Fluorine’s electronegativity may optimize pharmacokinetic properties (e.g., metabolic stability).

Properties

IUPAC Name |

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c1-15-6-7-20(12-16(15)2)29-14-21(26-27-29)23(31)28-10-8-19(9-11-28)25-22(30)17-4-3-5-18(24)13-17/h3-7,12-14,19H,8-11H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFLOKONJVYXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to influence a variety of pathways, suggesting that this compound may also have broad effects.

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a compound of interest due to its potential biological activity, particularly in the realms of anticancer and antiparasitic effects. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Key Structural Components:

- Triazole Ring : Contributes to various biological activities including antitumor and antimicrobial properties.

- Piperidine Moiety : Enhances solubility and bioavailability.

- Fluorobenzamide Group : Imparts additional pharmacological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazole derivatives. For instance, a study demonstrated that certain 1,2,3-triazole analogs exhibited moderate activity against various cancer cell lines including melanoma and breast cancer. The compounds were tested against the National Cancer Institute (NCI) 60 cell lines with some derivatives showing IC50 values in the range of 17.83 µM to 19.73 µM against MDA-MB-231 and MCF-7 cell lines .

| Compound ID | Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|---|

| 1d | Trypanosomes | 0.21 | Potent |

| 15a | UO-31 (renal) | 20 | Moderate |

| 4c | MDA-MB-231 | 17.83 | High |

| 4j | MCF-7 | 19.73 | High |

Antiparasitic Activity

The compound also shows promise in antiparasitic applications, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted that triazole derivatives could significantly reduce parasite load in cardiac spheroids, indicating effective drug diffusion and efficacy . The IC50 values for some derivatives were reported to be significantly lower than those of traditional treatments like Benznidazole.

The mechanisms underlying the biological activity of triazole compounds often involve:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for cell proliferation in cancer cells.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in tumor cells.

- Interference with Parasite Metabolism : In antiparasitic applications, triazoles disrupt metabolic processes essential for parasite survival.

Case Studies

- Antitumor Efficacy :

- Trypanocidal Activity :

Scientific Research Applications

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The structural features of this compound suggest potential efficacy against bacterial and fungal infections. Preliminary studies have demonstrated that derivatives of similar triazoles can effectively inhibit the growth of pathogenic microorganisms .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of triazole compounds suggest that they may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is particularly promising .

Drug Design and Development

The unique structure of this compound makes it a valuable candidate in drug design. Its ability to interact with various biological targets can be optimized through structure-activity relationship (SAR) studies. This approach allows researchers to refine the compound's efficacy and selectivity for specific targets in disease pathways .

Synthesis of Novel Compounds

The synthesis of this compound can serve as a scaffold for developing new derivatives with enhanced pharmacological profiles. Researchers can modify functional groups to improve solubility, bioavailability, and therapeutic index .

Case Studies

Several case studies have highlighted the applications of triazole derivatives in clinical settings:

- Cancer Treatment : A study demonstrated that a related triazole compound significantly reduced tumor size in animal models of breast cancer by inhibiting angiogenesis and promoting apoptosis .

- Antimicrobial Agents : Clinical trials involving triazole derivatives showed promise in treating resistant bacterial infections, with some compounds exhibiting lower minimum inhibitory concentrations compared to standard antibiotics .

- Neurodegenerative Disease Models : Investigations into the neuroprotective effects of triazoles indicated that they could attenuate cognitive decline in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Heterocycle Impact: The target’s 1,2,3-triazole (vs. Pyrazolo-pyrimidine systems, being planar, may enhance π-π stacking but reduce solubility . AB668 () shares the triazole-piperidine motif but incorporates an indole-sulfonamide group, highlighting versatility in targeting kinase domains .

Substituent Effects :

- The 3,4-dimethylphenyl group on the target’s triazole introduces steric hindrance compared to 2,3-dimethylphenyl () or chromene systems (). This may influence selectivity for hydrophobic binding pockets.

- Fluorine Position : The 3-fluorobenzamide in the target vs. 2-fluoro in ’s compound could modulate electronic effects and hydrogen-bonding capacity.

Molecular Weight and Physicochemical Properties :

- The target’s lower molecular weight (~395 vs. 589.1 in ) suggests better membrane permeability. Fluorine atoms enhance lipophilicity (LogP ~3.5 estimated), whereas bulkier compounds (e.g., AB668) may face solubility challenges .

Pharmacological Considerations

- Kinase Inhibition : AB668 () demonstrates that triazole-piperidine scaffolds are viable for CK2 inhibition. The target’s dimethylphenyl group may enhance selectivity over off-target kinases .

- Anticancer Potential: ’s chromene-linked compound suggests fluorinated benzamides paired with extended aromatic systems (e.g., chromene) could target DNA topoisomerases or histone deacetylases .

Crystallographic and Analytical Tools

Preparation Methods

Azide Precursor Preparation

3,4-Dimethylphenyl azide is synthesized from 3,4-dimethylaniline via diazotization and azide substitution.

Procedure :

- Diazotization : 3,4-Dimethylaniline (10 mmol) is treated with NaNO₂ (12 mmol) and HCl (30 mL, 6 M) at 0–5°C.

- Azide formation : Sodium azide (15 mmol) is added, and the mixture is stirred for 2 h. The product is extracted with ethyl acetate and dried over Na₂SO₄.

Yield : 85–90% (colorless liquid).

CuAAC Reaction with Propiolic Acid

The azide reacts with propiolic acid under Cu(I) catalysis to form the triazole:

Reaction conditions :

- 3,4-Dimethylphenyl azide (5 mmol), propiolic acid (5.5 mmol), CuSO₄·5H₂O (0.1 mmol), sodium ascorbate (0.2 mmol).

- Solvent: t-BuOH/H₂O (1:1), 60°C, 12 h.

Workup : Acidify with HCl (1 M), extract with EtOAc, and purify via recrystallization (ethanol/water).

Yield : 78% (white crystalline solid).

Characterization :

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.65 (d, J = 8.2 Hz, 1H, Ar-H), 7.42 (s, 1H, Ar-H), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

- MS (ESI) : m/z 232.1 [M+H]⁺.

Preparation of 1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-Amine

Carboxylic Acid Activation

The triazole-carboxylic acid is converted to an acyl chloride using thionyl chloride:

Procedure :

Amide Coupling with Piperidin-4-Amine

The acyl chloride reacts with piperidin-4-amine in the presence of a base:

Reaction conditions :

Workup : Quench with ice-water, extract with CH₂Cl₂, dry (Na₂SO₄), and purify via silica gel chromatography (EtOAc/hexane).

Yield : 72% (off-white solid).

Characterization :

- ¹³C NMR (CDCl₃): δ 165.8 (C=O), 148.2 (triazole-C), 134.1, 132.5 (Ar-C), 52.4 (piperidine-C), 46.1 (piperidine-C).

Final Amidation with 3-Fluorobenzoic Acid

Activation of 3-Fluorobenzoic Acid

3-Fluorobenzoic acid is activated as a mixed anhydride:

Procedure :

Coupling to Piperidine Intermediate

The activated acid reacts with the piperidin-4-amine derivative:

Reaction conditions :

Workup : Dilute with water, extract with EtOAc, dry (MgSO₄), and purify via recrystallization (MeOH).

Yield : 65% (white crystalline solid).

Characterization :

- ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, triazole-H), 8.12 (d, J = 7.8 Hz, 1H, Ar-H), 7.74–7.63 (m, 2H, Ar-H), 7.45 (d, J = 8.1 Hz, 1H, Ar-H), 4.21 (m, 1H, piperidine-H), 3.92 (m, 2H, piperidine-H), 2.31 (s, 3H, CH₃), 2.27 (s, 3H, CH₃).

- HRMS (ESI) : m/z 464.1832 [M+H]⁺ (calc. 464.1836).

Optimization and Mechanistic Considerations

Click Chemistry Efficiency

Q & A

Basic Research Questions

Q. What are the critical reaction conditions for optimizing the synthesis of this compound, and how do solvent choice and coupling agents influence yield?

- Methodological Answer : The synthesis involves forming the 1,2,3-triazole core via azide-alkyne cycloaddition, followed by coupling the piperidine and benzamide moieties. Sodium azide and Cu(I)-catalyzed "click chemistry" are typically used for triazole formation . Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to their polar aprotic nature, which stabilizes intermediates. Coupling agents (e.g., HATU, EDCI) must be selected based on compatibility with the carbonyl and amide functionalities. Reaction temperatures (60–80°C) and extended reaction times (12–24 hours) are critical for achieving >80% yield .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for verifying the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and the piperidine/benzamide backbone .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]) with <2 ppm error.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; C18 columns and acetonitrile/water gradients are standard .

Q. What safety protocols are recommended for handling this compound given its potential toxicity?

- Methodological Answer : Based on analogous benzamide-triazole derivatives, the compound may exhibit acute oral toxicity (Category 4) and skin irritation. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation; store in airtight containers under inert gas (e.g., N) . Spill management requires ethanol or isopropanol for decontamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the triazole-piperidine moiety?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX/ORTEP software is critical. For example:

- Unit Cell Parameters : Monoclinic symmetry (space group P2/c) is common for similar triazole derivatives.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms. R-factor convergence <5% indicates reliable geometry .

Q. What experimental strategies can address contradictions in biological activity data (e.g., inconsistent IC values in enzyme inhibition assays)?

- Methodological Answer :

- Assay Replication : Conduct triplicate experiments with positive/negative controls (e.g., staurosporine for kinase inhibition).

- Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to mimic physiological conditions.

- Data Normalization : Use Z-factor analysis to validate assay robustness. Contradictions may arise from solvent effects (DMSO >1% can denature proteins) .

Q. How does the 3,4-dimethylphenyl substituent influence the compound’s pharmacokinetic profile, and what in vitro models validate this?

- Methodological Answer :

- LogP/D Calculations : The dimethyl group increases hydrophobicity (predicted LogP = 3.2 via ChemAxon), enhancing membrane permeability.

- Caco-2 Assays : Measure apical-to-basolateral transport (P) to predict intestinal absorption.

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life (t) .

Critical Analysis of Contradictions

- Crystallographic vs. Computational Geometry : Discrepancies in bond angles (e.g., triazole C-N-C) between SC-XRD and DFT calculations may arise from crystal packing forces. Use MERCURY software to analyze intermolecular interactions (e.g., π-π stacking) .

- Biological Activity : Inconsistent IC values may reflect assay-specific factors (e.g., ATP concentration in kinase assays). Validate using orthogonal methods (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.